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1-(Buta-1,3-diyn-1-yl)-3-methylbenzene

Cat. No.: B13955757
CAS No.: 38177-85-4
M. Wt: 140.18 g/mol
InChI Key: TXGWYYUSTYMEOH-UHFFFAOYSA-N
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Description

Significance of Conjugated Diynes in Organic Synthesis and Materials Science

Conjugated diynes, characterized by the presence of two triple bonds separated by a single bond (a buta-1,3-diyne moiety), are rigid, linear molecular building blocks of significant interest in both organic synthesis and materials science. Their unique electronic and structural properties stem from the extensive π-conjugation across the four sp-hybridized carbon atoms. This extended π-system is fundamental to their utility.

In the realm of organic synthesis , conjugated diynes serve as versatile intermediates for constructing more complex molecular architectures. They readily participate in a variety of transformations, including cycloaddition reactions, and can be used to create larger conjugated systems. The reactivity of the terminal alkyne in some derivatives allows for selective functionalization, making them valuable synthons for natural product synthesis and the creation of complex organic molecules.

In materials science , the rigid, rod-like structure of conjugated diynes makes them ideal components for creating highly ordered molecular systems. They are crucial precursors for the synthesis of:

Conjugated Polymers: Polymerization of diynes can lead to polydiacetylenes, a class of polymers with interesting optical and electronic properties.

Molecular Wires: Their linear geometry and π-system facilitate electron transport, making them candidates for use in molecular-scale electronic devices.

Carbon-Rich Materials: As precursors to graphdiyne and other carbon allotropes, they are at the forefront of advanced materials research with potential applications in electronics, energy storage, and catalysis.

The inherent stability and defined geometry of the butadiyne unit provide a predictable and robust component for designing materials with tailored electronic and photophysical properties.

Overview of Aryl-Butadiyne Derivatives in Contemporary Chemical Research

Aryl-butadiynes, where a butadiyne unit is attached to one or more aromatic rings, represent a significant class of compounds in contemporary chemical research. The direct attachment of the aryl group to the conjugated diyne system extends the π-conjugation, leading to enhanced electronic and optical properties. These compounds are pivotal in the development of organic materials for electronics and photonics.

The synthesis of aryl-butadiynes is most commonly achieved through cross-coupling reactions. Key synthetic strategies include:

Reaction Type Description Catalyst/Reagents
Glaser-Hay Coupling An oxidative homocoupling of terminal alkynes to form a symmetrical diyne.Copper salts (e.g., CuCl, Cu(OAc)₂), often with a base (e.g., TMEDA, pyridine) and an oxidant (O₂).
Sonogashira Coupling A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is used to attach the aryl group to a pre-formed diyne or to build the diyne sequentially.Palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., Et₃N). nih.gov
Castro-Stephens Coupling The coupling of a copper(I) acetylide with an aryl halide.Stoichiometric copper(I) acetylide, often in a solvent like pyridine. nih.gov

Current research on aryl-butadiyne derivatives focuses on tuning their properties by modifying the substituents on the aryl ring. Electron-donating or electron-withdrawing groups can alter the HOMO-LUMO energy levels, influencing the compound's absorption and emission spectra, as well as its electrochemical behavior. This tunability makes them attractive for applications such as:

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Non-Linear Optical (NLO) materials

Molecular switches, where properties can be altered by external stimuli like light or protonation. nih.gov

Contextualization of 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene within Methyl-Substituted Aryl Butadiyne Research

The specific compound, this compound, also known as m-tolylbutadiyne, is an aryl-butadiyne derivative where the aryl group is a 3-methylphenyl (meta-tolyl) moiety. While extensive research exists for general aryl-butadiynes, specific investigations into this meta-substituted isomer are not prominent in the published literature. Its significance can, therefore, be contextualized by considering the influence of the methyl substituent's position on the well-established properties of aryl-butadiynes.

The methyl group is a weak electron-donating group through an inductive effect. Its placement on the aromatic ring influences the electronic properties of the molecule:

Isomer Substituent Position Expected Electronic Influence
ortho- (2-methyl) Adjacent to the butadiyne linkage.May introduce steric hindrance, potentially affecting planarity and intermolecular packing. Inductive electron donation is present.
meta- (3-methyl) One carbon removed from the linkage point.The inductive electron-donating effect influences the aryl ring's electron density. Steric effects on the diyne are minimal. This substitution pattern disrupts symmetry compared to the para isomer.
para- (4-methyl) Opposite the butadiyne linkage.Provides a direct electronic perturbation along the conjugation axis, enhancing the electron-donating effect through hyperconjugation.

For this compound, the meta-positioning of the methyl group is a key structural feature. Unlike a para-substituent, which directly impacts the linear π-conjugation, a meta-substituent modulates the electronic properties of the benzene (B151609) ring without being in the primary conjugation pathway of a potential push-pull system. Research into this and other asymmetrically substituted aryl-diynes is crucial for understanding how subtle electronic and steric changes can fine-tune the solid-state packing and bulk material properties, which are critical for applications in organic electronics.

The synthesis of this compound would be expected to follow standard methodologies, such as a Sonogashira coupling between 1-iodo-3-methylbenzene and buta-1,3-diyne or a protected equivalent. The limited specific research on this compound suggests it is an under-explored member of the methyl-substituted aryl butadiyne family.

Research Scope and Objectives of the Review

The scope of this review is to establish the scientific context for the compound this compound. Due to the absence of dedicated studies on this specific molecule in the available literature, this article does not review direct experimental findings. Instead, it provides a focused overview of the parent classes of compounds—conjugated diynes and aryl-butadiynes—to build a foundational understanding.

The primary objectives are:

To summarize the established significance of conjugated diyne systems in synthesis and materials science, which provides the basis for interest in its derivatives.

To outline the current state of research on aryl-butadiynes, including their synthesis and the general impact of aryl substitution on their properties.

To specifically contextualize the this compound isomer by analyzing the expected electronic and steric influence of the meta-methyl group in comparison to other isomers and unsubstituted analogs.

To highlight the lack of specific investigation into this compound as a research gap, thereby underscoring it as a potential target for future synthesis and characterization to complete the structure-property relationship knowledge for methyl-substituted aryl butadiynes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8 B13955757 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene CAS No. 38177-85-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38177-85-4

Molecular Formula

C11H8

Molecular Weight

140.18 g/mol

IUPAC Name

1-buta-1,3-diynyl-3-methylbenzene

InChI

InChI=1S/C11H8/c1-3-4-7-11-8-5-6-10(2)9-11/h1,5-6,8-9H,2H3

InChI Key

TXGWYYUSTYMEOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CC#C

Origin of Product

United States

Synthetic Methodologies for Aryl Butadiyne Derivatives and Analogues

Classical Homocoupling and Cross-Coupling Approaches to Butadiyne Scaffolds

The foundational methods for creating the butadiyne core involve copper-mediated oxidative coupling of terminal alkynes. These reactions are broadly categorized into homocoupling, which yields symmetrical diynes, and cross-coupling (heterocoupling), which is required for unsymmetrical products like 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene.

First reported by Carl Andreas Glaser in 1869, the Glaser coupling is one of the oldest methods for the formation of a C(sp)-C(sp) bond. wikipedia.org It involves the oxidative homocoupling of terminal acetylenes using a copper(I) salt, such as CuCl or CuBr, in the presence of an oxidant like air or oxygen and a base (typically ammonia). wikipedia.orgnih.gov This reaction proceeds via the formation of a copper(I) acetylide intermediate.

A significant modification is the Hay coupling, which renders the process catalytic. This variant utilizes a complex of copper(I) chloride with a chelating diamine, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), which is soluble in a wide range of organic solvents. wikipedia.orgorganic-chemistry.org Air (O₂) serves as the in-situ oxidant to regenerate the active copper catalyst, making it a more efficient and versatile procedure for synthesizing symmetrical 1,3-diynes. wikipedia.orgorganic-chemistry.orgrsc.org

Table 1: Comparison of Glaser and Hay Coupling Conditions

Feature Glaser Coupling Hay Coupling (Catalytic Variant)
Copper Source Stoichiometric Cu(I) salts (e.g., CuCl) Catalytic Cu(I) salt with TMEDA
Oxidant Air/Oxygen Air/Oxygen
Base/Solvent Ammonia in water/alcohol Amine base in various organic solvents
Primary Product Symmetrical 1,3-diynes Symmetrical 1,3-diynes

| Key Advantage | Historical significance | Catalytic, improved solubility and versatility organic-chemistry.org |

For the synthesis of unsymmetrical diynes, such as this compound, the Cadiot-Chodkiewicz coupling is the quintessential method. wikipedia.org This reaction, reported in 1955, is a cross-coupling between a terminal alkyne and a 1-haloalkyne (typically a bromoalkyne) catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgrsc.org The key advantage of this method is its selectivity; it preferentially couples the two different alkyne partners, minimizing the formation of homocoupled byproducts that are common in Glaser-type reactions. wikipedia.org The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the unsymmetrical 1,3-diyne. wikipedia.orgalfa-chemistry.com

The Eglinton coupling, in contrast, is another homocoupling reaction for producing symmetrical diynes. wikipedia.org It employs a stoichiometric amount of a copper(II) salt, like cupric acetate, in a solvent such as pyridine, which also acts as the base. ambeed.comsynarchive.comorganic-chemistry.org The reaction proceeds via a copper(I)-alkyne complex intermediate. wikipedia.org While effective for creating symmetrical structures and macrocycles, it is not suitable for the direct synthesis of unsymmetrical aryl-butadiynes. synarchive.comorganic-chemistry.org

Table 2: Comparison of Cross-Coupling and Homocoupling Reactions

Reaction Reactants Catalyst/Reagent Product Type
Cadiot-Chodkiewicz Terminal Alkyne + 1-Haloalkyne Catalytic Cu(I) Salt, Amine Base Unsymmetrical Diyne wikipedia.org

| Eglinton Coupling | Two Terminal Alkynes | Stoichiometric Cu(II) Salt, Pyridine | Symmetrical Diyne ambeed.comorganic-chemistry.org |

Palladium-Catalyzed Synthesis of Aryl-Butadiynes

Palladium catalysis offers powerful and versatile routes to aryl-butadiyne derivatives. While not a direct diyne-forming reaction in the classical sense, the Sonogashira coupling is a cornerstone of this approach. This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. researchgate.net

To synthesize a compound like this compound, a multi-step palladium-catalyzed strategy can be employed. For example, 1-iodo-3-methylbenzene can be coupled with a protected butadiyne synthon, such as (trimethylsilyl)buta-1,3-diyne, under Sonogashira conditions. A subsequent deprotection step then reveals the terminal diyne. researchgate.net Alternatively, a one-pot procedure involving Sonogashira coupling of an aryl halide with an acetylene (B1199291) source, followed by an in-situ homocoupling, can yield symmetrical 1,4-diaryl-1,3-butadiynes. rsc.org Recent advancements have also focused on developing phosphine-olefin ligands for palladium catalysts that enable the cross-coupling of terminal alkynes and haloalkynes with high selectivity, avoiding the undesired homocoupling often seen in Glaser reactions. organic-chemistry.org

Copper-Catalyzed Routes to Conjugated Diynes

Copper catalysis remains central to the synthesis of conjugated diynes, extending beyond the classical named reactions. Modern research has focused on making these reactions more efficient, selective, and environmentally benign. rsc.org One notable advancement is the development of visible-light-promoted, copper-catalyzed C(sp)-C(sp) cross-coupling of terminal alkynes at room temperature. rsc.org This photochemical method can produce a variety of unsymmetrical 1,3-conjugated diynes without the need for expensive palladium catalysts, ligands, or bases, representing a greener and more cost-effective approach. rsc.org

Furthermore, copper catalysts supported on materials like hydroxyapatite (B223615) have been developed for efficient Sonogashira-type couplings. organic-chemistry.org The use of specific ligands, such as tris(o-tolyl)phosphine, with copper(I) iodide can facilitate the cross-coupling of terminal alkynes with 1-bromoalkynes under mild conditions to generate unsymmetrical butadiynes in good yields. organic-chemistry.org

Chemo-, Regio-, and Stereoselectivity in Diyne Synthesis

Achieving high selectivity is a critical challenge in the synthesis of unsymmetrical aryl-butadiynes.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of the Cadiot-Chodkiewicz reaction, the primary challenge is achieving selective heterocoupling between the terminal alkyne and the haloalkyne, while suppressing the homocoupling of the starting materials (Glaser coupling). This is often addressed by carefully controlling reaction conditions and the stoichiometry of the reactants. rsc.orgresearchgate.net

Regioselectivity concerns the site at which a reaction occurs. For a molecule like this compound, the regioselectivity is determined by the starting materials (e.g., using 1-halo-3-methylbenzene and butadiyne). In more complex systems with multiple potential reaction sites, the choice of catalyst and ligands can direct the coupling to the desired position. nih.gov

Stereoselectivity , while not directly applicable to the linear diyne core, is crucial when chiral centers are present in the aryl substituent or the alkyne chain. The reaction conditions must be chosen to preserve the existing stereochemistry.

Factors influencing selectivity include the electronic nature of the substrates; for instance, coupling electron-rich alkynes with electron-poor partners can enhance selectivity. researchgate.net The choice of amine base and the potential use of co-solvents to improve solubility also play a significant role in the efficiency and outcome of the coupling reaction. chempedia.info

Emerging Methodologies for the Synthesis of Substituted Aryl-Butadiynes

The field of diyne synthesis continues to evolve with the introduction of novel catalytic systems and reaction conditions.

Iron-Catalyzed Coupling : An iron-catalyzed Cadiot-Chodkiewicz type cross-coupling has been developed that can proceed in water and under air, offering a significantly greener alternative to traditional methods. This system shows enhanced yields and selectivity when coupling 1-bromoalkynes derived from less acidic terminal alkynes with more acidic counterparts. organic-chemistry.org

Gold-Catalyzed Coupling : Gold catalysts have emerged as powerful tools for C(sp)-C(sp) bond formation. A highly selective method for synthesizing unsymmetrical 1,3-diynes involves the gold-catalyzed cross-coupling of terminal alkynes with alkynyl hypervalent iodine(III) reagents. This reaction proceeds under mild conditions with high efficiency and broad functional-group compatibility. researchgate.net

Decarboxylative Coupling : Copper-catalyzed decarboxylative coupling reactions provide another route. In this approach, potassium propiolates react with 1,1-dibromo-1-alkenes to produce unsymmetrical 1,3-diynes with high selectivity. organic-chemistry.org

These emerging methods highlight a trend towards using more abundant and less toxic metals, employing milder reaction conditions, and developing novel activation strategies to access complex aryl-butadiyne structures.

Chemical Reactivity and Transformation Pathways of Aryl Butadiyne Systems

Cycloaddition Reactions of 1,3-Butadiynes for Carbocycle and Heterocycle Formationnih.govmdpi.com

Cycloaddition reactions involving 1,3-butadiynes are highly efficient, atom-economical methods for constructing complex molecular architectures. mdpi.com These reactions can lead to the formation of various carbocyclic and heterocyclic compounds. nih.govmdpi.com

Transition metal-catalyzed [2+2+2] cycloadditions represent a powerful strategy for the synthesis of substituted aromatic rings. While specific examples involving 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene are not extensively detailed in the reviewed literature, the general reactivity of 1,3-diynes in such transformations is well-established. For instance, rhodium-catalyzed [2+2+2] cyclizations of diynes with α,β-unsaturated carbonyl compounds have been achieved under microwave irradiation, demonstrating the versatility of this approach. acs.orgresearchgate.net These reactions can be either intermolecular or intramolecular, providing access to a wide array of fused and substituted aromatic systems. acs.org The diversity of the resulting products can be controlled by varying the diyne linking group, tether length, and the nature of the enone. acs.org

Similarly, palladium-catalyzed multi-component reactions offer another avenue for the construction of complex molecules from simple precursors. mdpi.com For example, the reaction of 1,3-diynes with β-keto esters in the presence of a palladium(0) catalyst can yield functionalized α-aryl carbonyl compounds through a [4+2] benzannulation. researchgate.net

Intramolecular cyclizations of appropriately substituted aryl-butadiyne systems provide a direct route to fused ring systems. These reactions can be promoted by various catalysts and reaction conditions. For example, intramolecular rhodium-catalyzed [2+2+2] cyclizations of diynes tethered to enones have been successfully employed to synthesize complex polycyclic molecules. acs.orgresearchgate.net The regioselectivity and success of these cyclizations are often dependent on the nature of the tether and the substituents on the diyne and enone moieties. acs.org

Furthermore, intramolecular hydroalkoxylation of diynyl-diols can lead to the formation of furan (B31954) derivatives through a cascade reaction involving a 1,3-H shift and a Michael addition. nih.govresearchgate.net The regioselectivity of this type of cyclization can be influenced by the substituents on the aryl groups. nih.govresearchgate.net

Polymerization and Oligomerization Phenomena in Butadiyne-Containing Monomers

Monomers containing the butadiyne unit, such as this compound, are precursors to conjugated polymers known as polydiacetylenes (PDAs). These materials exhibit interesting optical and electronic properties due to their extended π-conjugated backbone. wikipedia.orgnih.gov

Solid-state polymerization is a key method for the synthesis of highly ordered polydiacetylenes. wikipedia.org This process, often initiated by UV light or heat, involves the topochemical 1,4-addition polymerization of crystalline diacetylene monomers. wikipedia.org The arrangement of the monomer units in the crystal lattice is crucial for the success of the polymerization. wikipedia.org Ideal spatial parameters for topochemical polymerization include a repeat distance of approximately 5 Å and a specific orientation of the diyne rods. wikipedia.org This method typically results in a highly crystalline and conjugated polymer, often accompanied by a distinct color change from the colorless monomer to the intensely colored polymer. wikipedia.org The process is influenced by factors such as temperature and pressure, and in some cases, can proceed explosively. mdpi.competus.com

Table 1: Factors Influencing Solid-State Polymerization of Diacetylenes

FactorDescriptionImpact on Polymerization
Monomer Packing The spatial arrangement of diyne molecules in the crystal lattice.Crucial for 1,4-addition polymerization to occur. Specific distances and angles are required. wikipedia.org
Temperature The thermal energy supplied to the monomer crystal.Can initiate and accelerate polymerization. Must be below the melting point of the polymer. petus.com
Pressure External pressure applied to the monomer crystal.Can induce polymerization, sometimes explosively, by altering intermolecular distances. mdpi.com
Initiation Method The energy source used to start the polymerization.UV irradiation and thermal annealing are common methods. wikipedia.org

While solid-state polymerization is the most common method for producing highly ordered polydiacetylenes, polymerization of butadiyne-containing monomers can also occur in solution. wikipedia.org Solution polymerization involves dissolving the monomer in a non-reactive solvent with a suitable catalyst or initiator. wikipedia.org This method can offer better control over the reaction conditions and may be used to produce soluble polymers or oligomers. mdpi.comwikipedia.org However, in solution, 1,3-diynes can undergo both 1,2- and 1,4-polymerization, potentially leading to less regular polymer structures compared to solid-state polymerization. wikipedia.org The choice of solvent is critical as it can affect the reaction rate, molecular weight, and solubility of the resulting polymer. wikipedia.org For instance, some diyne polymers are only soluble in specific solvents like DMF when their molar mass exceeds a certain threshold. nih.gov

The properties of polydiacetylenes are highly dependent on their molecular architecture and the effective conjugation length of the polymer backbone. researchgate.net Several strategies can be employed to control these parameters. The structure of the side chains attached to the diacetylene monomer plays a significant role in influencing the polymerization process and the final properties of the polymer. researchgate.netrsc.org By carefully designing the side groups, it is possible to tune the packing of the monomers in the solid state, thereby controlling the efficiency of polymerization and the resulting polymer structure. researchgate.net

The conjugation length, which dictates the electronic and optical properties of the polymer, can be affected by external stimuli such as temperature, solvents, and mechanical stress. wikipedia.orgresearchgate.net This often leads to a color change, a phenomenon known as chromism. wikipedia.org For example, many polydiacetylenes exhibit thermochromism, changing from a "blue" phase with a more planar, highly conjugated backbone to a "red" phase with a more twisted, less conjugated backbone upon heating. researchgate.net Control over these phase transitions can be achieved by modifying the side chains to introduce specific intermolecular interactions, such as hydrogen bonding. researchgate.net

Electrophilic and Nucleophilic Additions to Diyne Linkages

The conjugated diyne linkage in aryl-butadiyne systems is an electron-rich region, making it susceptible to both electrophilic and nucleophilic attack.

Electrophilic Addition: In the presence of electrophiles, such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr), the π-bonds of the diyne can act as a nucleophile. The reaction would likely proceed in a stepwise manner, with the initial addition occurring at one of the triple bonds. The regioselectivity of this addition would be influenced by the electronic effects of the 3-methylphenyl group and the stability of the resulting vinyl carbocation intermediate. Further addition could lead to a mixture of di- and tetra-adducts.

Nucleophilic Addition: The diyne system can also undergo nucleophilic addition, particularly with soft nucleophiles. This reactivity is often enhanced by the presence of a terminal activating group, which is not the case for this compound where the diyne is connected to the aromatic ring. However, under forcing conditions or with highly reactive nucleophiles, addition to the triple bonds could potentially occur.

Functionalization Strategies on the Aromatic Moiety of Aryl-Butadiynes

The 3-methylphenyl group of this compound possesses several positions that could be targeted for functionalization. The methyl group is an ortho-, para-directing group for electrophilic aromatic substitution, while the butadiynyl substituent is expected to be a deactivating, meta-directing group.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to introduce substituents onto the aromatic ring. The directing effects of the existing methyl and butadiynyl groups would compete, leading to a potential mixture of isomers. The positions ortho and para to the methyl group (positions 2, 4, and 6) and meta to the butadiynyl group (positions 2, 4, and 6) would be the most likely sites of substitution.

Reaction TypeReagentsExpected Major Products (Isomers)
NitrationHNO₃, H₂SO₄1-(Buta-1,3-diyn-1-yl)-5-methyl-2-nitrobenzene, 1-(Buta-1,3-diyn-1-yl)-3-methyl-4-nitrobenzene, 1-(Buta-1,3-diyn-1-yl)-3-methyl-6-nitrobenzene
BrominationBr₂, FeBr₃1-(Buta-1,3-diyn-1-yl)-5-bromo-3-methylbenzene, 1-(Buta-1,3-diyn-1-yl)-4-bromo-3-methylbenzene, 1-(Buta-1,3-diyn-1-yl)-6-bromo-3-methylbenzene
Friedel-Crafts AcylationRCOCl, AlCl₃1-(Buta-1,3-diyn-1-yl)-5-acyl-3-methylbenzene, 1-(Buta-1,3-diyn-1-yl)-4-acyl-3-methylbenzene

Metal-Mediated Transformations and Catalytic Cycles

The diyne moiety of aryl-butadiynes is a versatile functional group for a variety of metal-mediated transformations. These reactions are central to the construction of complex organic molecules and polymers.

Cross-Coupling Reactions: The terminal alkyne of a related species could undergo Sonogashira coupling with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. While this compound itself does not have a terminal alkyne, its synthesis likely involves precursors that do, and the butadiynyl group itself can participate in various coupling reactions.

Cycloaddition Reactions: The diyne system can participate in a range of cycloaddition reactions. For instance, [2+2+2] cycloadditions catalyzed by transition metals (e.g., cobalt, rhodium, or nickel) with other alkynes or nitriles could lead to the formation of highly substituted aromatic rings.

Polymerization: Aryl-diynes are known to undergo polymerization through various metal-catalyzed processes, such as those mediated by Ziegler-Natta or metathesis catalysts, to form conjugated polymers with interesting electronic and optical properties.

Catalytic Cycles: A representative catalytic cycle for a metal-mediated reaction involving an aryl-butadiyne would typically involve:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) oxidatively adds to a substrate, such as an aryl halide.

Transmetalation/Carbometalation: The aryl-butadiyne could then react with the metal complex.

Reductive Elimination: The final step would involve the reductive elimination of the product and regeneration of the active catalyst.

Theoretical and Computational Chemistry Studies of Aryl Butadiyne Compounds

Electronic Structure Elucidation via Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of aryl-butadiyne systems. These methods allow for a detailed description of electron distribution and molecular orbitals, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties. For aryl-butadiynes, the conjugated system of the aromatic ring and the butadiyne chain creates a unique electronic landscape that is highly sensitive to the nature and position of substituents.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the chemical reactivity of a molecule. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. libretexts.org

In aryl-butadiyne compounds, the HOMO and LUMO are typically π-orbitals delocalized over the conjugated system. For a molecule such as 1-(buta-1,3-diyn-1-yl)-3-methylbenzene, the HOMO is expected to have significant contributions from both the tolyl group and the butadiyne chain, while the LUMO will also be a π-antibonding orbital spread across this framework. The methyl group, being a weak electron-donating group, subtly influences the energy levels of these orbitals.

Theoretical studies on related 1,4-diaryl-1,3-butadiynes show that substituents on the aryl rings have a significant impact on the HOMO-LUMO gap. nih.gov Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects typically leading to a smaller HOMO-LUMO gap and increased reactivity. rsc.org Quantum chemical calculations for various butadiynyl complexes indicate that the HOMOs are often located on the conjugated carbon backbone. researchgate.net

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Aryl-Butadiynes (Illustrative Data)

Substituent (R) on Aryl RingHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-H (Phenyl)-6.25-1.105.15
-CH₃ (Tolyl)-6.15-1.055.10
-OCH₃ (Anisyl)-5.90-1.004.90
-NO₂ (Nitrophenyl)-6.80-2.004.80

Note: This table presents illustrative data based on general principles of substituent effects on aryl-butadiyne systems. Actual values would require specific DFT calculations for each molecule.

While the butadiyne rod itself is rigid and linear, the rotation around the single bond connecting the aryl group to the butadiyne chain (the C(aryl)-C(sp) bond) is a key conformational feature. Computational methods can map the potential energy surface (PES) for this rotation, identifying the most stable conformations and the energy barriers between them.

For this compound, the rotation of the 3-methylphenyl group is expected to have a relatively low energy barrier. The planarity of the system is favored due to maximum π-orbital overlap, but steric interactions between the ortho-hydrogens of the aryl ring and the butadiyne unit can influence the preferred geometry. The rotational barrier is the energy difference between the lowest-energy (planar or near-planar) conformation and the highest-energy (perpendicular) transition state. Computational studies on substituted butynes and other systems with rotating aryl groups have shown that these barriers can be accurately calculated using DFT. nih.govmdpi.com For example, calculations on related systems have determined rotational barriers for aryl groups to be in the range of 2-10 kcal/mol, depending on the steric bulk of ortho-substituents. mdpi.com

Table 2: Calculated Rotational Barriers for Aryl Group Rotation in Model Compounds (Illustrative Data)

CompoundComputational MethodRotational Barrier (kcal/mol)
PhenylbutadiyneDFT (B3LYP/6-31G)~0.5 - 1.5
This compoundDFT (M06-2X/6-311+G)~1.0 - 2.0
1-(Buta-1,3-diyn-1-yl)-2,6-dimethylbenzeneDFT (M06-2X/6-311+G*)> 10.0

Note: This table provides estimated values to illustrate how substituents affect rotational barriers. The presence of ortho-substituents dramatically increases the barrier due to steric hindrance.

Computational Prediction of Spectroscopic Signatures for Structural Validation

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which aids in the structural validation of newly synthesized compounds like this compound. DFT and other quantum chemical methods can accurately calculate various spectroscopic parameters. researchgate.net

For instance, ¹H and ¹³C NMR chemical shifts can be computed and compared with experimental spectra to confirm the molecular structure. Vibrational frequencies from IR and Raman spectroscopy can also be predicted. The characteristic C≡C stretching frequencies of the butadiyne unit are particularly sensitive to the electronic environment and can be precisely calculated. Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing theoretical UV-Vis absorption spectra. This can help interpret the electronic structure and the nature of the excitations, such as π→π* transitions within the conjugated system. nih.gov Computational studies on similar conjugated molecules have demonstrated a strong correlation between calculated and experimental spectroscopic data. researchgate.net

Reaction Mechanism Investigations using Computational Models

A key aspect of mechanistic studies is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. beilstein-journals.org Locating and characterizing the TS structure is crucial for understanding the reaction's feasibility and selectivity. Computational methods allow for the optimization of TS geometries and the calculation of their energies. Frequency calculations are then performed to confirm the nature of the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. worktribe.com

For reactions involving aryl-butadiynes, such as a Diels-Alder reaction where the butadiyne unit might act as a dienophile, DFT calculations can precisely model the geometry of the concerted or stepwise transition states. nih.gov These calculations reveal the extent of bond formation and breaking at the TS, offering insights into the synchronicity of the reaction. beilstein-journals.org

Once reactants, products, intermediates, and transition states have been located, a complete energy profile for the reaction can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products, with the height of the energy barriers (activation energies) determining the reaction rate. researchgate.net

Molecular Modeling of Self-Assembly and Supramolecular Interactions

Theoretical and computational chemistry provide powerful tools for investigating the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. In the case of aryl-butadiyne compounds, such as this compound, molecular modeling can elucidate the primary driving forces and geometric preferences that lead to the formation of supramolecular architectures. These studies are crucial for understanding how molecular structure dictates macroscopic properties and for the rational design of new materials.

The self-assembly of these rigid, rod-like molecules is primarily driven by a combination of weak intermolecular forces, including π-π stacking interactions and dispersion forces. The aromatic methylbenzene (tolyl) group and the conjugated butadiyne rod both represent electron-rich regions capable of engaging in significant π-π stacking. The specific geometry of these interactions—such as parallel-displaced, T-shaped, or sandwich configurations—determines the stability and structure of the resulting assembly.

To quantify these interactions, high-level ab initio quantum chemical calculations are employed. These methods can predict the binding energies of molecular dimers with high accuracy, offering insight into the most favorable orientations for self-assembly. While specific modeling studies on this compound are not extensively documented in the literature, valuable insights can be drawn from computational studies of its constituent aromatic moiety, toluene (B28343) (methylbenzene). Toluene serves as an excellent model system for understanding the interactions between the methylbenzene headgroups of the larger aryl-butadiyne molecule.

Detailed ab initio calculations at the CCSD(T) level (Coupled Cluster with Single and Double and perturbative Triple excitations), considered a "gold standard" in computational chemistry, have been performed on the toluene dimer to determine its most stable configurations and interaction energies. nih.gov These calculations reveal that the primary source of attraction is the London dispersion force, which is significantly stronger in stacked arrangements than in T-shaped geometries. nih.gov

The research identified several key low-energy configurations for the toluene dimer, which are expected to be the foundational interaction motifs in the self-assembly of tolyl-substituted butadiynes. The most stable among these is a "Cross" (C₂) dimer, where the two toluene rings are stacked with their methyl groups pointing in roughly perpendicular directions. nih.gov Two other stacked configurations, an antiparallel (C₂ₕ) dimer and a parallel (Cₛ) dimer, are only slightly less stable. nih.gov The electrostatic interaction in these stacked dimers is actually repulsive; thus, the strong dispersion interaction is wholly responsible for their stability. nih.gov

The findings from these computational studies on the toluene dimer are summarized in the table below. The interaction energy (ΔE) represents the strength of the binding, with more negative values indicating greater stability.

Dimer ConfigurationSymmetryInteraction Energy (ΔE) [kcal/mol]Dispersion Component [kcal/mol]Electrostatic Component [kcal/mol]
CrossC₂-4.08-6.42+1.12
Antiparallel StackedC₂ₕ-3.77-6.24+1.23
Parallel StackedCₛ-3.41-5.75+1.12
T-ShapedCₛ-2.62-4.11-0.19

Data sourced from high-level ab initio calculations on toluene dimers, serving as a model for the methylbenzene interactions of this compound. nih.gov

These computational results underscore the dominance of stacked configurations in the self-assembly of molecules containing tolyl groups. The rigid butadiyne linker in this compound would act to connect these interacting tolyl end-groups, promoting the formation of highly ordered, anisotropic supramolecular structures such as fibers, ribbons, or liquid crystalline phases. The precise packing and morphology would be a result of the interplay between the preferred stacking geometry of the aromatic rings and the steric constraints imposed by the linear diyne rods. Further molecular dynamics simulations, building upon these fundamental interaction energies, could model the collective behavior of many molecules to predict these larger-scale structures.

A comprehensive search for scientific literature and research data concerning the specific chemical compound "this compound" has revealed a lack of available information within the advanced application areas specified in your request.

The provided outline requires a detailed analysis of this particular molecule's role in:

Organic Electronics and Optoelectronic Devices (including Conjugated Polymers, OLEDs, OPVs, and Charge Transport)

Supramolecular Chemistry and Self-Assembled Architectures (including Design Principles and its use in MOFs/COFs)

Unfortunately, the existing body of scientific research focuses on the broader class of aryl-butadiyne derivatives in general, without specific studies or data sets pertaining to the 3-methylbenzene substituted variant ("this compound").

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on "this compound" while strictly adhering to the requested outline. To do so would require speculating on the compound's properties and applications, which would not meet the standard of scientific accuracy.

Advanced Applications of Aryl Butadiyne Derivatives in Functional Materials and Catalysis

Supramolecular Chemistry and Self-Assembled Architectures

Host-Guest Systems and Molecular Recognition

The extended π-conjugated system and rigid, rod-like geometry of aryl-butadiyne derivatives make them excellent candidates for participation in host-guest chemistry and molecular recognition events. The electron-rich butadiyne chain and the aryl group can engage in non-covalent interactions, such as π–π stacking, hydrophobic interactions, and van der Waals forces, with suitable host molecules. While specific studies focusing exclusively on 1-(buta-1,3-diyn-1-yl)-3-methylbenzene are not extensively documented, its structural motifs are analogous to other diaryl polyynes that have been investigated in supramolecular assemblies.

The linear diyne unit can be encapsulated within the cavity of macrocyclic hosts like cyclodextrins or calixarenes, while the aryl group can act as a recognition site or a steric barrier influencing the binding geometry. The methyl group on the benzene (B151609) ring in this compound introduces a specific steric and electronic perturbation that can be exploited to achieve selective recognition of particular host molecules or, conversely, to create a host system that selectively binds specific guests. The synergy of hydrogen bonding and π-interactions is crucial for the molecular recognition of such scaffolds in biological and synthetic systems. nih.gov These interactions are fundamental to designing systems for drug delivery, molecular switching, and the construction of complex supramolecular architectures.

Table 1: Potential Host-Guest Interactions with Aryl-Butadiyne Scaffolds

Host Type Guest Moiety Primary Interaction Force Potential Application
Cyclodextrins Butadiyne Chain Hydrophobic Interaction Solubilization, Drug Delivery
Calixarenes Methylbenzene π–π Stacking Molecular Sensing
Cucurbiturils Entire Molecule Ion-Dipole, Hydrophobic Encapsulation, Stabilization
Porphyrins Butadiyne Chain π–π Stacking Energy/Electron Transfer

Role as Ligands and Substrates in Transition Metal Catalysis

Aryl-butadiyne derivatives serve a dual role in transition metal catalysis, acting as both versatile ligands and reactive substrates. researchgate.netuva.esnih.gov The π-orbitals of the carbon-carbon triple bonds in this compound can coordinate to a transition metal center, influencing its electronic properties and catalytic activity. This coordination can be pivotal in stabilizing catalytic intermediates and directing the stereochemical outcome of a reaction.

Furthermore, the diyne unit itself is a reactive functional group. The terminal alkyne C-H bond is amenable to deprotonation and subsequent coupling reactions, while the internal triple bonds can undergo a variety of addition and cycloaddition reactions. researchgate.net This reactivity makes aryl-butadiynes valuable substrates for constructing more complex molecular architectures, including polymers and macrocycles. researchgate.netnih.gov

Ligand Design for Selective Catalytic Processes

The design of ligands is paramount for achieving high selectivity and efficiency in transition metal catalysis. The structure of this compound offers distinct features for ligand design. The rigid butadiyne linker provides a well-defined geometry and distance between the coordinating alkyne unit and the aryl group. The electronic nature of the ligand can be fine-tuned by the substituent on the aromatic ring. In this case, the electron-donating methyl group at the meta-position subtly alters the electron density of the entire π-system, which can, in turn, modulate the binding affinity of the ligand to the metal center and the reactivity of the resulting complex.

By strategically modifying the aryl portion of such ligands, it is possible to control the steric environment around the catalytic center, thereby influencing substrate approach and favoring the formation of a specific product isomer. This principle is fundamental in asymmetric catalysis, where chiral ligands are used to induce enantioselectivity. While not inherently chiral, the defined spatial arrangement of aryl-butadiyne ligands can be a critical component in more complex chiral ligand systems.

Alkynylation and Hydroformylation Catalysis

The butadiyne moiety is a key functional group for participating in important catalytic transformations like alkynylation and hydroformylation.

Alkynylation: The terminal alkyne in this compound is a prime substrate for C-C bond-forming cross-coupling reactions, most notably the Sonogashira coupling. organic-chemistry.org This palladium-catalyzed reaction allows for the direct coupling of terminal alkynes with aryl or vinyl halides, providing a powerful method for synthesizing complex conjugated systems. cas.cnresearchgate.net The diyne itself can be synthesized via coupling methodologies like the Sonogashira or Glaser-Hay reactions. nih.govresearchgate.net

Table 2: Generalized Conditions for Sonogashira Alkynylation

Component Example Role
Substrate This compound Alkyne Source
Coupling Partner Iodobenzene Aryl Source
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ C-C Bond Formation
Co-catalyst Copper(I) Iodide (CuI) Activates Alkyne
Base Diisopropylamine or Triethylamine Neutralizes HX by-product
Solvent Tetrahydrofuran (THF) or Toluene (B28343) Reaction Medium

Hydroformylation: Hydroformylation of alkynes is an atom-economical method to produce α,β-unsaturated aldehydes, which are valuable synthetic intermediates. researchgate.netnih.gov While terminal alkynes can present challenges in regioselectivity, the internal alkyne of the butadiyne system can be targeted. Transition metal catalysts, particularly those based on rhodium, palladium, and iron, are employed for this transformation. rsc.orgacs.orgresearchgate.net The choice of ligand is critical for controlling the regioselectivity (formyl group addition to the α or β position) and stereoselectivity of the reaction. The application of specialized ligand systems can enable highly selective hydroformylation of various alkyne substrates. rsc.orgacs.org

Table 3: Typical Catalytic Systems for Alkyne Hydroformylation

Metal Catalyst Ligand Type Typical Substrates Key Advantage
Rhodium Complexes Phosphine (e.g., Xantphos) Internal Alkynes High activity and selectivity
Palladium Complexes Diphosphine, Iodide Alkenes and Alkynes Broad substrate scope
Iron Complexes Pincer Ligands Alkynes and Alkenes Use of earth-abundant metal

Chemical Sensors and Probes based on Diyne Scaffolds

The rigid and electronically conjugated nature of diyne scaffolds makes them highly attractive for the development of chemical sensors and probes. nih.govnasa.gov Materials incorporating these structures, such as graphdiyne, possess a high surface-area-to-volume ratio and unique electronic properties, making them sensitive platforms for detecting a wide range of analytes. researchgate.netmdpi.comarxiv.org

The sensing mechanism often relies on the modulation of the scaffold's photophysical or electronic properties upon interaction with a target analyte. For instance, the binding of a metal ion or a small molecule to a functionalized aryl-butadiyne can alter its fluorescence emission, absorption spectrum, or conductivity. This change can be measured to provide a quantitative detection of the analyte. The this compound scaffold can be functionalized on the aryl ring or at the terminal alkyne to introduce specific recognition elements, thereby creating a sensor with high selectivity for a particular target. The inherent rigidity of the diyne unit ensures a well-defined structure, which can reduce non-specific binding and enhance sensor performance.

Table 4: Sensor Applications of Diyne-Based Scaffolds

Sensor Type Detection Principle Target Analyte Examples Reference Concept
Optical Sensor Fluorescence Quenching/Enhancement Metal Ions (Pb²⁺, Cd²⁺), Anions nih.govresearchgate.net
Electrochemical Sensor Change in Conductivity/Redox Potential Heavy Metals, Biomolecules researchgate.net
Chemiresistor Change in Electrical Resistance Volatile Organic Compounds (VOCs) arxiv.org
Biosensor Analyte Binding to Functionalized Scaffold DNA, Proteins, Pathogens nih.gov

Advanced Analytical and Characterization Methodologies for Aryl Butadiyne Systems

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of aryl-butadiynes and their reaction products. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 0.001 atomic mass units), which allows for the unambiguous determination of its elemental formula. This capability is paramount when characterizing the products of complex reactions, such as cross-coupling or polymerization, where multiple outcomes are possible and isobaric interferences can obscure product identification.

For 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene, HRMS would be used to confirm its elemental composition (C₁₁H₈) by matching the experimentally measured accurate mass to the theoretically calculated value. In the study of its reactivity, for instance in Glaser coupling reactions, HRMS can identify expected homocoupled products, side-products, and trace intermediates that would be difficult to distinguish using lower-resolution methods. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are particularly useful for identifying larger oligomers and macrocycles that can form from butadiyne precursors.

Table 1: Illustrative HRMS Data for an Aryl-Butadiyne Analogue This table demonstrates the typical data obtained from HRMS analysis, using a related compound as an example.

CompoundFormulaCalculated Mass (M+Na)⁺Found Mass (M+Na)⁺Technique
(E)-1-(buta-1,3-dien-1-yl)-4-iodobenzeneC₁₀H₉INa278.9647278.9651ESI-TOF

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Details

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. While standard ¹H and ¹³C NMR are used for basic constitutional analysis, advanced techniques are required to probe the finer stereochemical and conformational details of aryl-butadiyne systems.

For a molecule like this compound, which is conformationally flexible due to rotation around the aryl-alkyne single bond, two-dimensional NMR experiments are particularly insightful.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space (<5 Å), providing crucial information for determining preferred conformations. For the target molecule, NOESY could reveal through-space correlations between the protons of the methyl group and the protons on the butadiyne chain, helping to define the rotational orientation of the tolyl group relative to the linear alkyne moiety.

Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, confirming the connectivity within the tolyl ring and the butadiyne chain.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum.

These methods are essential for differentiating between isomers and understanding the solution-state structure, which governs the molecule's reactivity and properties. researchgate.net The Karplus equation, which relates vicinal coupling constants to dihedral angles, can also be applied to understand the conformation of flexible side chains in more complex aryl-butadiyne derivatives. worktribe.com

Table 2: Representative ¹H and ¹³C NMR Data for an Aryl-Butadiyne Analogue This table presents typical NMR chemical shift data for a related terminal aryl-butadiyne, 2-(9-fluorenonyl)buta-1,3-diyne, to illustrate the expected spectral regions.

NucleusTechniqueSolventChemical Shifts (δ, ppm)
¹H400 MHz NMRCDCl₃7.77 (s, 1H), 7.68 (d, J=6.8 Hz, 1H), 7.64 (d, J=8.0 Hz, 1H), 7.53 (s, 1H), 7.51 (m, 2H), 7.34 (t, J=7.0 Hz, 1H), 2.54 (s, 1H)
¹³C75 MHz NMRCDCl₃192.2, 144.9, 143.7, 138.9, 134.9, 134.6, 134.5, 129.8, 128.3, 124.6, 122.1, 120.8, 120.3, 75.2, 74.5, 72.2, 68.0

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure and Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SCXRD): When a suitable single crystal of this compound can be grown, SCXRD provides a wealth of information, including exact bond lengths, bond angles, and torsional angles. This data reveals the planarity of the butadiyne rod and the orientation of the tolyl group. Furthermore, it elucidates the crystal packing, showing how individual molecules arrange themselves in the lattice through intermolecular interactions like C-H···π contacts. beilstein-journals.orgacs.org

Powder X-ray Diffraction (PXRD): PXRD is used when single crystals are unavailable or for analyzing bulk material. It provides a fingerprint of the crystalline phase(s) present and can be used to determine unit cell parameters. It is also valuable for studying polymorphism, where a compound can crystallize in multiple different packing arrangements, each with distinct physical properties.

Analysis of aryl-butadiyne crystal structures has shown that the stability of these often-reactive compounds is highly dependent on their packing in the solid state, which can prevent decomposition or polymerization pathways that occur in solution. beilstein-journals.org

Table 3: Illustrative Crystallographic Data for a Tetrameric Aryl-Butadiyne Macrocycle Analogue This table shows the type of data obtained from a single-crystal X-ray diffraction experiment on a complex aryl-butadiyne system.

ParameterValue
Compound(Rₚ)₄-1₄ (a macrocycle)
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)14.01
b (Å)20.01
c (Å)14.04
β (°)90.05

Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., in-situ IR, time-resolved UV-Vis, Raman)

Understanding the mechanisms of reactions involving aryl-butadiynes requires monitoring the transformation of reactants into products in real-time. Advanced spectroscopic techniques are essential for these mechanistic studies.

In-situ Infrared (IR) Spectroscopy: Techniques like ReactIR™ use a probe immersed directly in the reaction vessel to collect IR spectra as the reaction progresses. For reactions involving this compound, this would allow for the tracking of key functional groups. The disappearance of the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100-2260 cm⁻¹) can be monitored to determine reaction kinetics, identify transient intermediates, and confirm reaction completion without the need for offline sampling and analysis.

Time-Resolved UV-Vis Spectroscopy: Aryl-butadiynes are conjugated π-systems and thus have characteristic UV-Vis absorption spectra. As the conjugation of the system changes during a reaction (e.g., polymerization or cyclization), the absorption maxima (λmax) will shift. By monitoring these changes over time, researchers can gain insight into the electronic structural changes occurring during the reaction.

Raman Spectroscopy: Raman spectroscopy is highly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for studying the C≡C bonds of the butadiyne unit. The intense signal from the alkyne stretch can be used to monitor reactions and is particularly useful for studying these molecules adsorbed on surfaces, such as in self-assembled monolayers. acs.org

Microscopy Techniques for Morphological and Supramolecular Characterization (e.g., SEM, TEM, AFM, STM)

Microscopy techniques provide direct visualization of the morphology and supramolecular organization of aryl-butadiyne systems from the nanometer to the micrometer scale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to study the morphology of bulk materials, aggregates, or polymers derived from this compound. SEM provides topographical information about the surface of the material, while TEM can reveal internal structure and the morphology of nanoparticles.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These scanning probe techniques are used to image surfaces with atomic or molecular resolution. They are ideal for characterizing self-assembled monolayers (SAMs) of aryl-butadiynes on conductive substrates like gold or graphene. For this compound, STM could be used to visualize how individual molecules pack into ordered domains on a surface, providing insight into the intermolecular forces that govern their two-dimensional self-assembly. This is crucial for applications in molecular electronics and nanotechnology where precise molecular arrangement is key.

Future Outlook and Research Trajectories in Aryl Butadiyne Chemistry

Sustainable and Green Synthesis Strategies for Advanced Diyne Building Blocks

The synthesis of aryl-butadiynes has traditionally relied on coupling reactions that may involve harsh conditions, toxic solvents, or metal catalysts that are not environmentally benign. The future of diyne synthesis is increasingly focused on sustainable and green chemistry principles.

Key research directions include:

Catalyst Development: A primary goal is the development of highly efficient and recyclable catalysts. This includes exploring earth-abundant metal catalysts (e.g., copper, iron) to replace precious metals like palladium. Research into heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is also a significant area of interest.

Solvent-Free and Alternative Solvent Systems: Microwave-assisted synthesis under solvent-free conditions has been shown to be a promising green method for producing 1,3-diynes, offering rapid reaction times and high yields. researchgate.net Future work will likely focus on expanding the scope of these reactions to a wider variety of aryl-butadiyne derivatives and scaling them up for industrial applications. The use of benign solvents like water or ionic liquids is also being explored.

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the reactants into the final product are a cornerstone of green chemistry. Reactions such as the Hexadehydro-Diels-Alder (HDDA) offer pathways to construct complex aromatic systems from polyynes in a single step, representing a highly atom-economical approach. chu.edu.cn

A comparative table of traditional versus emerging green synthesis methods is presented below.

FeatureTraditional Methods (e.g., Glaser-Hay Coupling)Emerging Green Methods
Catalyst Often homogeneous copper or palladium complexesHeterogeneous, recyclable, earth-abundant metals
Solvents Often toxic organic solvents (e.g., DMF, pyridine)Solvent-free, water, or benign alternatives
Energy Input Often requires high temperatures and long reaction timesMicrowave-assisted, photocatalytic (ambient temp)
Byproducts Can generate significant stoichiometric wasteHigher atom economy, minimized waste streams

Rational Design of Next-Generation Functional Materials with Tailored Properties

The rigid, linear structure and conjugated π-system of aryl-butadiynes make them ideal components for a variety of functional materials. The "rational design" of these materials involves predicting and controlling their properties at the molecular level to achieve a desired function.

Future research in this area will likely focus on:

Molecular Wires and Conductors: The conjugated backbone of poly-ynes and oligo-ynes containing aryl groups is highly effective at charge transport. By carefully selecting the aryl substituents, researchers can tune the electronic properties (e.g., HOMO/LUMO levels) to create molecular wires with specific conductive properties for applications in nanoelectronics.

Optoelectronic Materials: Aryl-butadiynes are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors. The ability to modify the aryl group (e.g., by adding electron-donating or electron-withdrawing groups) allows for the fine-tuning of absorption and emission spectra. nih.gov For instance, creating donor-acceptor systems within a single molecule can lead to materials with unique photophysical properties. nih.gov

Self-Assembling Systems and Macrocycles: The rigid nature of the butadiyne linker can be exploited to construct complex, well-defined supramolecular structures. Researchers are designing and synthesizing macrocycles and molecular cages where the aryl-butadiyne units act as stiff struts. nih.govacs.org These structures have potential applications in molecular recognition, catalysis, and as porous materials for gas storage.

The table below outlines how modifying the aryl group in a generic aryl-butadiyne structure can tailor material properties.

Molecular Design StrategyTarget PropertyPotential Application
Attaching electron-donating groups (e.g., -OCH₃)Lower oxidation potential, red-shifted absorptionOrganic photovoltaics, molecular electronics
Attaching electron-withdrawing groups (e.g., -NO₂)Higher electron affinity, altered emissionElectron-transport materials in OLEDs, sensors
Incorporating extended π-systems (e.g., fluorene)Enhanced conjugation, high charge mobilityHigh-performance organic semiconductors
Creating macrocyclic structuresDefined cavities, host-guest chemistryMolecular sensing, separation, catalysis nih.gov

Interdisciplinary Research Directions and Emerging Applications

The unique properties of aryl-butadiynes are enabling their use in fields beyond traditional materials chemistry. Interdisciplinary collaboration will be key to unlocking their full potential.

Emerging application areas include:

Biomedical Materials and Imaging: While many complex polyynes show biological activity, the application of simpler aryl-butadiynes in this area is still emerging. Their rigid structure makes them interesting scaffolds for designing enzyme inhibitors or molecular probes. Furthermore, their fluorescent properties could be harnessed for bio-imaging applications, where the aryl substituent could be functionalized to target specific cells or biomolecules.

Smart Materials: Research into aryl-butadiynes that can respond to external stimuli (e.g., light, pH, temperature) is a promising avenue. For example, systems have been designed where the protonation of terminal groups can "switch" the conjugation pathway of the molecule, altering its electronic and optical properties. nih.gov This could lead to the development of novel sensors and molecular switches.

Astrochemistry: The butadiyne moiety (C₄H₂) has been detected in interstellar environments. Laboratory studies on the stability and reactivity of aryl-butadiynes under simulated space conditions could provide valuable insights into the chemical evolution of carbon-rich interstellar objects.

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